Lipophilicity Fine-Tuning vs Methanesulfonamide and Propane-2-sulfonamide Analogs
The ethanesulfonamide target compound exhibits a calculated XLogP3 of approximately –0.3, positioning it between the more hydrophilic methanesulfonamide analog (XLogP3 –1.0) and the more lipophilic propane‑2‑sulfonamide (XLogP3 0.0) and cyclopropanesulfonamide (XLogP3 –0.2) analogs . This intermediate lipophilicity is often preferred for balancing aqueous solubility and passive permeability in CNS or intracellular target programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ≈ –0.3 (estimated from vendor LogP –0.337) |
| Comparator Or Baseline | Methanesulfonamide analog (CID 43597850): XLogP3 –1.0; Cyclopropanesulfonamide analog (CID 66006270): XLogP3 –0.2; Propane‑2‑sulfonamide analog (CID 66004558): XLogP3 0.0 [1][2][3] |
| Quantified Difference | ΔXLogP3 = +0.7 vs methanesulfonamide; –0.3 to –0.1 vs cyclopropane‑ and propane‑2‑sulfonamide |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm; target compound value from vendor‑supplied LogP on leyan.com |
Why This Matters
A 0.7–1.0 unit lipophilicity difference can significantly alter membrane permeability and off‑target promiscuity, making the ethanesulfonamide the only analog in the optimal logD range for certain CNS programs.
- [1] PubChem CID 43597850, N-(3-aminocyclobutyl)methanesulfonamide, XLogP3 –1.0. View Source
- [2] PubChem CID 66006270, N-[(3-aminocyclobutyl)methyl]cyclopropanesulfonamide, XLogP3 –0.2. View Source
- [3] PubChem CID 66004558, N-[(3-aminocyclobutyl)methyl]propane-2-sulfonamide, XLogP3 0.0. View Source
